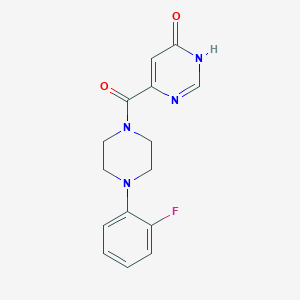

![molecular formula C17H16N2O3 B2440367 N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide CAS No. 1645528-38-6](/img/structure/B2440367.png)

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

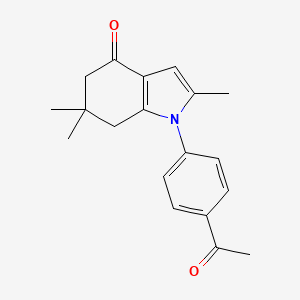

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, also known as CMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

Hyperbranched Aromatic Polyamides : Studies have highlighted the synthesis and characterization of hyperbranched aromatic polyamides, demonstrating the utility of similar compounds in creating polymers with desirable properties such as solubility in various organic solvents and specific molecular weight characteristics. Such polymers have applications in coatings, adhesives, and as components in composite materials due to their thermal stability and mechanical properties (Yang, Jikei, & Kakimoto, 1999).

Medicinal Chemistry

Neuroleptic Activity of Benzamides : Research into benzamides, structurally similar to N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, has revealed their potential as neuroleptics. Studies have designed and synthesized benzamides to evaluate their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity. Such findings suggest the applicability of related benzamide compounds in developing treatments for disorders such as psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antifolate Properties : Compounds with the benzamide moiety have been investigated for their antifolate properties, which are critical in cancer chemotherapy. By inhibiting dihydrofolate reductase, these compounds can suppress the proliferation of cancer cells, indicating the potential for similar compounds in cancer treatment (Degraw, Christie, Colwell, & Sirotnak, 1992).

Organic Synthesis and Material Science

Colorimetric Sensing : Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has uncovered their application in colorimetric sensing of fluoride anions. These compounds can undergo a color change in response to specific ions, making them useful for environmental monitoring and analysis (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Enantioselective Synthesis : The synthesis of piperidines from precursors, including benzamides, demonstrates the role of such compounds in enantioselective synthesis, which is vital for producing chiral drugs and molecules with specific biological activities (Calvez, Chiaroni, & Langlois, 1998).

Targeted Radiotherapy : Benzamide derivatives have been evaluated for targeted radiotherapy of metastatic melanoma, binding melanin and exhibiting high tumor uptake and retention. This research underscores the therapeutic potential of benzamide derivatives in oncology, particularly for conditions like melanoma (Joyal, Barrett, Marquis, Chen, Hillier, Maresca, Boyd, Gage, Nimmagadda, Kronauge, Friebe, Dinkelborg, Stubbs, Stabin, Mairs, Pomper, & Babich, 2010).

Propiedades

IUPAC Name |

N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-15-8-4-5-9-16(15)22-12-13-6-2-3-7-14(13)17(20)19-11-10-18/h2-9H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTKZDVHIVNFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

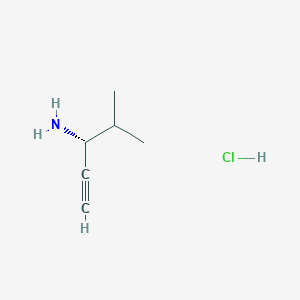

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)

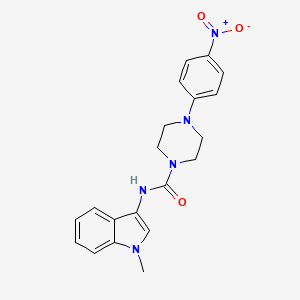

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)

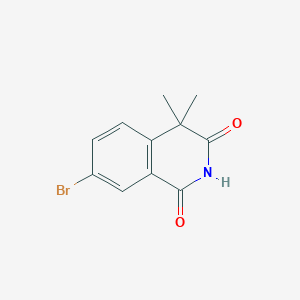

![N-(2-furylmethyl)-4-{[4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2440293.png)

![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)